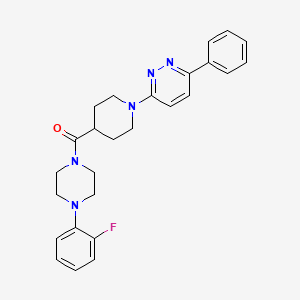

(4-(2-Fluorophenyl)piperazin-1-yl)(1-(6-phenylpyridazin-3-yl)piperidin-4-yl)methanone

Description

This compound is a bifunctional organic molecule featuring a piperazine-piperidine scaffold linked to aromatic substituents. The 2-fluorophenyl group on the piperazine ring introduces electron-withdrawing properties, while the 6-phenylpyridazin-3-yl moiety on the piperidine ring adds a planar, heterocyclic aromatic system. The compound’s molecular weight and logP (estimated via analogs) likely fall within the range of 450–500 g/mol and 3–4, respectively, favoring blood-brain barrier permeability .

Properties

IUPAC Name |

[4-(2-fluorophenyl)piperazin-1-yl]-[1-(6-phenylpyridazin-3-yl)piperidin-4-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28FN5O/c27-22-8-4-5-9-24(22)30-16-18-32(19-17-30)26(33)21-12-14-31(15-13-21)25-11-10-23(28-29-25)20-6-2-1-3-7-20/h1-11,21H,12-19H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKYYLALRRWCBPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N2CCN(CC2)C3=CC=CC=C3F)C4=NN=C(C=C4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28FN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2-Fluorophenyl)piperazin-1-yl)(1-(6-phenylpyridazin-3-yl)piperidin-4-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Piperazine Intermediate: The initial step involves the reaction of 2-fluoroaniline with ethylene glycol to form 2-fluorophenylpiperazine.

Formation of the Piperidine Intermediate: Separately, 6-phenylpyridazine is reacted with 4-piperidone to form 1-(6-phenylpyridazin-3-yl)piperidine.

Coupling Reaction: The final step involves coupling the two intermediates using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-(2-Fluorophenyl)piperazin-1-yl)(1-(6-phenylpyridazin-3-yl)piperidin-4-yl)methanone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Pharmacological Applications

Neuropharmacology

The compound has been investigated for its effects on the central nervous system. Piperazine derivatives, including those with fluorinated phenyl groups, are known to interact with neurotransmitter receptors, which can lead to therapeutic effects in treating disorders such as anxiety and depression. For instance, studies indicate that similar piperazine compounds can act as selective serotonin reuptake inhibitors (SSRIs), enhancing serotonin levels in the brain, which is crucial for mood regulation .

Tyrosinase Inhibition

Research has highlighted the role of piperazine derivatives in inhibiting tyrosinase, an enzyme involved in melanin production. Inhibitors of tyrosinase are valuable in treating hyperpigmentation disorders. A study demonstrated that compounds structurally related to piperazine effectively inhibited tyrosinase activity with low IC50 values, suggesting that modifications like the addition of a fluorophenyl group can enhance inhibitory potency .

Chemical Synthesis and Structure-Activity Relationship (SAR)

Synthesis Techniques

The synthesis of (4-(2-Fluorophenyl)piperazin-1-yl)(1-(6-phenylpyridazin-3-yl)piperidin-4-yl)methanone typically involves multi-step reactions starting from piperazine derivatives. The introduction of the 2-fluorophenyl group is achieved through electrophilic aromatic substitution, followed by coupling reactions to form the final product. Optimization of synthetic pathways is crucial for improving yield and purity .

Structure-Activity Relationship Studies

SAR studies have been pivotal in understanding how structural modifications affect biological activity. For instance, varying the substituents on the piperazine ring or altering the pyridazine moiety can significantly impact the compound's efficacy as a neuropharmacological agent or a tyrosinase inhibitor. These insights guide the design of new derivatives with improved therapeutic profiles .

Case Study 1: Neuropharmacological Effects

In a study examining a series of piperazine derivatives, it was found that compounds similar to (4-(2-Fluorophenyl)piperazin-1-yl)(1-(6-phenylpyridazin-3-yl)piperidin-4-yl)methanone exhibited promising anxiolytic effects in animal models. The study utilized behavioral assays to assess anxiety levels, revealing a significant reduction in anxiety-like behaviors compared to control groups .

Case Study 2: Tyrosinase Inhibition

A comparative analysis of various piperazine-based compounds showed that those containing fluorinated phenyl groups had enhanced inhibitory effects on tyrosinase activity. One compound demonstrated an IC50 value of 0.18 μM, significantly outperforming traditional inhibitors like kojic acid (IC50 = 17.76 μM). This finding underscores the potential for developing effective skin-lightening agents based on this scaffold .

Data Tables

Mechanism of Action

The mechanism of action of (4-(2-Fluorophenyl)piperazin-1-yl)(1-(6-phenylpyridazin-3-yl)piperidin-4-yl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl and phenylpyridazine moieties allow for strong binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Variations

The compound shares structural motifs with several arylpiperazine derivatives, which are often explored for CNS activity. Below is a comparison with key analogs from the evidence:

| Compound Name | Key Structural Features | Molecular Weight (g/mol) | logP | Key Differences |

|---|---|---|---|---|

| (4-(2-Fluorophenyl)piperazin-1-yl)(1-(6-phenylpyridazin-3-yl)piperidin-4-yl)methanone | Piperazine + piperidine core; 2-fluorophenyl, 6-phenylpyridazinyl | ~470 (estimated) | ~3.5 | Bifunctional core with pyridazine; dual aromatic systems |

| 4-(3-Chlorophenyl)piperazin-1-ylmethanone (Y030-1351) | Piperazine core; 3-chlorophenyl, 2-fluorophenyl | 318.78 | 3.45 | Single aromatic system; lacks piperidine-pyridazine hybrid |

| 2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-morpholinyl-pyridazin-3-one | Piperazine + pyridazinone core; morpholine substituent | ~440 (estimated) | ~2.8 | Pyridazinone instead of pyridazine; morpholine substituent reduces lipophilicity |

| 4-(4-Aminophenyl)piperazin-1-ylmethanone | Piperazine core; 4-aminophenyl, furan | ~300 (estimated) | ~2.5 | Electron-rich furan; amine group enhances solubility |

Functional and Pharmacological Insights

- Its lower molecular weight (318.78 vs. ~470) may limit CNS penetration.

- Pyridazinone Derivative : The pyridazinone core introduces hydrogen-bonding capacity, which may enhance solubility (logP ~2.8 vs. ~3.5) but reduce membrane permeability.

- Furan-Containing Analog : The furan ring’s electron-rich nature contrasts with the pyridazine’s electron-deficient system, likely affecting interactions with π-π stacking motifs in receptors.

Physicochemical Properties

- logP : Estimated at ~3.5, similar to Y030-1351 (logP 3.45) but higher than furan-containing analogs (logP ~2.5), suggesting moderate lipophilicity suitable for oral bioavailability .

- Polar Surface Area (PSA) : The pyridazine and piperazine moieties likely contribute to a PSA >60 Ų, aligning with CNS-active compounds but requiring careful optimization to balance permeability .

Biological Activity

The compound (4-(2-Fluorophenyl)piperazin-1-yl)(1-(6-phenylpyridazin-3-yl)piperidin-4-yl)methanone , also known as FPMINT , has garnered attention in pharmacological research due to its potential as an inhibitor of equilibrative nucleoside transporters (ENTs). ENTs are crucial in regulating nucleotide synthesis and adenosine signaling, making them significant targets in cancer therapy and other diseases. This article explores the biological activity, structure-activity relationships, and relevant case studies associated with this compound.

Chemical Structure

The chemical structure of FPMINT can be represented as follows:

This structure features a piperazine ring, a pyridazine moiety, and a fluorophenyl group, contributing to its biological properties.

FPMINT acts primarily as an inhibitor of human equilibrative nucleoside transporters, particularly showing selectivity towards ENT2 over ENT1. This selectivity is pivotal since ENT2 plays a significant role in the uptake of nucleosides in various tissues, including cancerous tissues where altered nucleotide metabolism is common.

Structure-Activity Relationship (SAR)

Research has demonstrated that modifications to the FPMINT structure can significantly impact its biological activity. Key findings include:

- Naphthalene Replacement : Substituting the naphthalene moiety with a benzene ring abolished inhibitory effects on both ENT1 and ENT2.

- Chloride Substitution : Adding a chlorine atom at the meta position of the benzene restored ENT1 inhibition but had no effect on ENT2 .

The following table summarizes the IC50 values for various FPMINT analogues against ENT1 and ENT2:

| Compound | Structure Modification | IC50 (ENT1) | IC50 (ENT2) |

|---|---|---|---|

| FPMINT | None | 1.65 µM | Not Inhibited |

| 2a | Chlorine at meta | 104.92 µM | Not Inhibited |

| 3b | Methyl substitution | 1.65 µM | Not Inhibited |

| 2b | Naphthalene variant | <10 µM | <10 µM |

Biological Evaluation

In vitro studies using nucleoside transporter-deficient cells transfected with cloned human ENT1 and ENT2 revealed that FPMINT effectively inhibits uridine uptake, demonstrating its potential therapeutic application .

Case Studies

A notable study investigated the effects of FPMINT on cancer cell lines. The results indicated that FPMINT significantly reduced cell viability in several cancer types by inhibiting nucleoside uptake, thus impairing nucleotide synthesis essential for DNA replication and repair .

Another study focused on its effects on monoamine oxidase (MAO) activity. Compounds derived from FPMINT were evaluated for their inhibitory effects on MAO-A and MAO-B, with some derivatives showing potent inhibition particularly against MAO-B, which is implicated in neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.